1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
Description
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-11-5-4-6-14(12(11)2)18-7-9-19(10-8-18)15-16-13(3)17-20-15/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYJHFELWPGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Lawesson’s Reagent
Lawesson’s reagent (LR) facilitates sulfur incorporation into heterocycles. For example, LR-mediated cyclization of thiocarbazides or thioamides yields 1,2,4-thiadiazoles. In a representative protocol:
Acid Hydrazide Route
Alternative methods use acid hydrazides and carbon disulfide. For instance:
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A carboxylic acid is converted to its hydrazide derivative.
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Reaction with CS₂ in ethanol under reflux forms a dithiocarbazate intermediate.
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Cyclization with dehydrating agents (e.g., POCl₃) yields the thiadiazole ring.
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This method avoids LR but requires careful control of stoichiometry to prevent oxadiazole byproducts.
Piperazine Functionalization
The 2,3-dimethylphenyl group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
Nucleophilic Substitution
Protecting Group Strategies
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Boc Protection : Piperazine is protected with tert-butoxycarbonyl (Boc) to prevent over-alkylation.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group post-coupling.
Coupling Strategies
Coupling the thiadiazole and piperazine requires activating one moiety.
Thiadiazole Activation
Direct Coupling via Microwave Irradiation
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Microwave-Assisted Synthesis : Enhances reaction efficiency.
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Example : 3-Methyl-1,2,4-thiadiazol-5-amine and 1-(2,3-dimethylphenyl)piperazine react in acetonitrile under microwave (150°C, 30 minutes).
Purification and Characterization
Crystallization
Chromatography
Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce any reducible functional groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Derivatives with Thiadiazole Moieties
Compound A : 1-Substituted-Benzyl-4-(5-Nitroaryl-1,3,4-Thiadiazol-2-yl)Piperazines (e.g., 6a from )
- Structure : Features a nitroaryl-substituted thiadiazole and a benzyl group on piperazine.
- Synthesis : Prepared via nucleophilic substitution between chloro-thiadiazole intermediates and piperazine .
- Key Differences : The nitro group is electron-withdrawing, reducing lipophilicity compared to the methyl group in the target compound. This may limit blood-brain barrier penetration but enhance antimicrobial activity .
Compound B : 5-Piperazinyl-1,2-Dithiol-3-one Derivatives ()
- Structure : Replaces thiadiazole with a 1,2-dithiol-3-one ring.
Piperazine Derivatives with Aromatic or Heterocyclic Substituents
Compound C : AO-15 (1-(2,3-Dimethylphenyl)-4-(2-Furoyl)Piperazine, )
- Structure : Substitutes thiadiazole with a furoyl group.
- Functional Impact: The oxygen-rich furoyl group may enhance solubility but reduce metabolic stability compared to sulfur-containing thiadiazole.
Compound D : Norbo-3 (Exo-N-(3-(4-(2,3-Dimethylphenyl)Piperazin-1-yl)Propyl)Bicyclo[2.2.1]Hept-5-Ene-2-Carboxamide, )
- Structure : Incorporates a bicyclic carboxamide chain instead of thiadiazole.
Comparative Data Table
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a derivative of piperazine and thiadiazole, which has attracted attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
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Chemical Structure : The compound can be represented as follows:
It consists of a piperazine ring substituted with a dimethylphenyl group and a methyl-thiadiazole moiety.
- Synthesis Methods : Various synthetic routes have been reported for similar thiadiazole derivatives, often involving the condensation of piperazine with thiadiazole precursors. The specific synthesis of this compound has not been widely documented in the literature but follows established methodologies for thiadiazole derivatives.
Anticancer Activity
Recent studies on thiadiazole derivatives indicate significant anticancer properties. For instance:
- Compound Evaluation : In vitro studies have shown that certain thiadiazole derivatives exhibit potent anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 µM to 23.29 µM, indicating strong activity against these cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties:
- Antifungal Activity : Some derivatives showed effective antifungal activity against Phytophthora infestans, with EC50 values significantly lower than standard antifungal agents .
| Compound | Pathogen | EC50 (µg/ml) | Reference |
|---|---|---|---|
| 4i | Phytophthora infestans | 3.43 | |
| Dimethomorph | Phytophthora infestans | 5.52 |
- Antibacterial Activity : Moderate to poor antibacterial activities were noted against Xanthomonas oryzae and Xanthomonas campestris .
The biological activities of thiadiazole derivatives are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial Mechanisms : Thiadiazoles may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival.
Case Studies
- Study on Anticancer Effects : A study investigated various thiadiazole derivatives' effects on the viability of cancer cells over different incubation periods. Results indicated that compounds significantly reduced cell viability at concentrations as low as 200 µM after 48 hours of treatment .
- Antifungal Efficacy Assessment : Another study focused on the antifungal properties of synthesized thiadiazoles, highlighting the superior efficacy of certain derivatives compared to established antifungal agents .
Q & A
Q. What are the critical steps in synthesizing 1-(2,3-dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with appropriate ketones or aldehydes under acidic conditions .
- Piperazine Functionalization : Nucleophilic substitution or coupling reactions to attach the 2,3-dimethylphenyl group to the piperazine core .
- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and catalysts (e.g., triethylamine for deprotonation) . Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions on the piperazine and thiadiazole rings. Aromatic protons in the 2,3-dimethylphenyl group typically appear at δ 6.8–7.2 ppm, while thiadiazole protons resonate near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHNS: 300.14) and detects fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and C=S (1050–1150 cm) validate functional groups .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for similar piperazine derivatives) .
- pH Sensitivity : Stability studies in buffers (pH 3–10) reveal hydrolysis risks, particularly in acidic conditions where thiadiazole rings may degrade .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, with aliquots stored under dark vs. light conditions compared over time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications : Systematic substitution of the thiadiazole’s 3-methyl group (e.g., with halogens or electron-withdrawing groups) to assess impact on target binding .
- Piperazine Analogues : Replacing the 2,3-dimethylphenyl group with substituted aryl or heteroaryl rings to evaluate pharmacokinetic properties .
- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with biological targets like kinases or GPCRs, guiding synthetic priorities .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Reproducing assays (e.g., IC measurements) across multiple cell lines or enzymatic systems to confirm specificity .
- Metabolite Profiling : LC-MS identifies active or inhibitory metabolites that may explain discrepancies between in vitro and in vivo results .
- Target Engagement Studies : Cellular thermal shift assays (CETSA) verify direct binding to purported targets like inflammatory mediators or oncogenic proteins .
Q. How can bioavailability challenges be addressed without altering the core structure?
- Prodrug Design : Esterification of polar groups (e.g., hydroxyl or carboxyl) to enhance membrane permeability, with in vivo hydrolysis restoring activity .
- Nanoparticle Formulations : Encapsulation in PLGA nanoparticles improves solubility and prolongs half-life .
- Co-Crystallization : Screening with co-formers (e.g., succinic acid) to enhance crystalline stability and dissolution rates .
Q. What methodologies identify the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- Chemical Proteomics : Activity-based protein profiling (ABPP) using clickable probes pinpoints engaged proteins in native cellular environments .
- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions, highlighting mechanistic dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
